2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol
Description
2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and a quinoline moiety
Properties
IUPAC Name |
2-[1-cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c26-14-10-21-17-24(12-13-25(21)20-6-2-1-3-7-20)16-18-8-9-22-19(15-18)5-4-11-23-22/h4-5,8-9,11,15,20-21,26H,1-3,6-7,10,12-14,16-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHRBLGWSAHONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3=CC4=C(C=C3)N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the piperazine ring and subsequent substitution reactions to introduce the cyclohexyl and ethanol groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the quinoline moiety to its dihydro or tetrahydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring .
Scientific Research Applications
2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and piperazine-based molecules, such as:
- 2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]methanol
- 2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]propane-1,3-diol
- 2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]butane-1,4-diol .
Uniqueness
What sets 2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol apart is its unique combination of a cyclohexyl group, a quinoline moiety, and a piperazine ring, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
